molecular formula C14H16Cl2N4O3S B4366666 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE

Cat. No.: B4366666
M. Wt: 391.3 g/mol
InChI Key: WAVXAQNWNHDMIU-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 2,4-dichloroaniline with a suitable acylating agent to form the benzamide core.

    Introduction of the Dimethylaminosulfonyl Group: This step involves the sulfonylation of the benzamide core using dimethylaminosulfonyl chloride under basic conditions.

    Attachment of the Pyrazole Ring: The final step involves the coupling of the benzamide derivative with 1,5-dimethyl-1H-pyrazole using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the nitro groups to amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, blocking receptor sites, or altering protein conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A simpler compound with similar chlorine substitutions on the benzene ring.

    N-(1,5-Dimethyl-1H-pyrazol-4-yl)benzamide: A compound with a similar benzamide core but lacking the sulfonyl and dimethylamino groups.

Uniqueness

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-N-(1,5-dimethylpyrazol-4-yl)-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O3S/c1-8-12(7-17-20(8)4)18-14(21)9-5-13(11(16)6-10(9)15)24(22,23)19(2)3/h5-7H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVXAQNWNHDMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE
Reactant of Route 4
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE

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